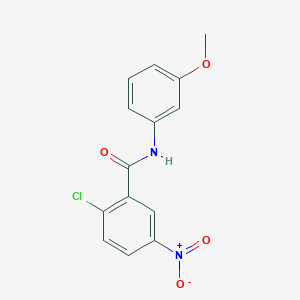![molecular formula C16H15ClN2O2S B5701667 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, CPTH2 has been used in various studies to investigate the role of different proteins and enzymes in various biological processes.
作用機序
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide acts as an inhibitor of the histone acetyltransferase, p300/CBP. It binds to the catalytic domain of the enzyme, preventing it from acetylating histones and other proteins. This leads to changes in gene expression, which can have various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for p300/CBP. This allows researchers to study the effects of inhibiting this particular enzyme without affecting other histone acetyltransferases. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of p300/CBP.
将来の方向性
There are several future directions for research involving N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of interest is the development of more potent inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in different biological processes, such as neurodegenerative diseases and immune system function. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
合成法
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide involves several steps, including the reaction of 2-chloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This is then reacted with 4-ethoxybenzoyl chloride to form the final product, this compound.
科学的研究の応用
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been used in various scientific research studies to investigate the role of different proteins and enzymes in various biological processes. For example, this compound has been shown to inhibit the activity of the histone acetyltransferase, p300/CBP, which is involved in the regulation of gene expression. This compound has also been used to study the role of the protein, Hsp90, in cancer cells.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-12-9-7-11(8-10-12)15(20)19-16(22)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYXIAQNDHWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
